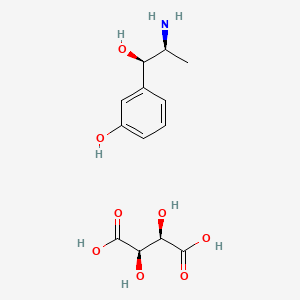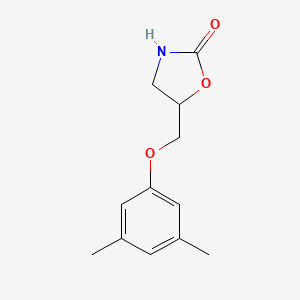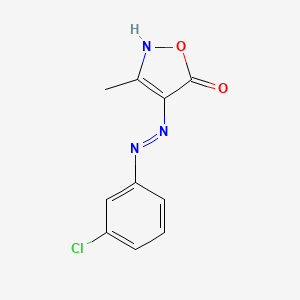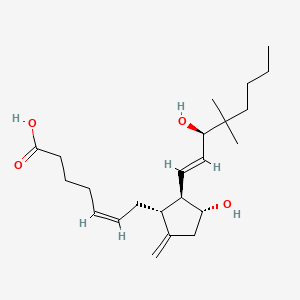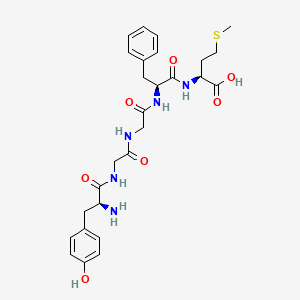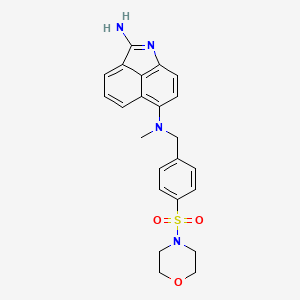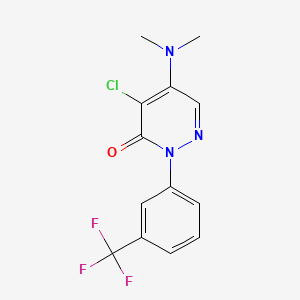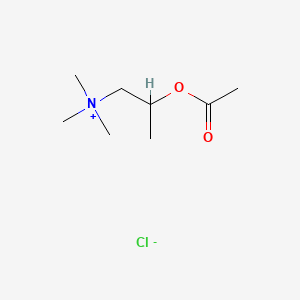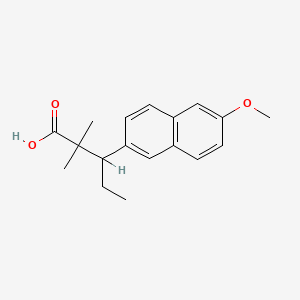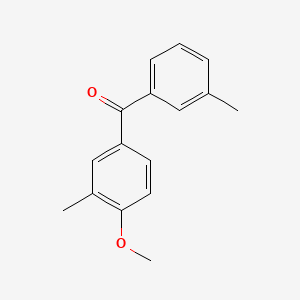
甲氧基苯酚
描述
Methoxyphenone is a member of benzophenones . It has a molecular formula of C16H16O2 and a molecular weight of 240.30 g/mol . The IUPAC name for Methoxyphenone is (4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of Methoxyphenone is represented by the SMILES notation: CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.
Physical And Chemical Properties Analysis
Methoxyphenone has a molecular weight of 240.30 g/mol . It has a computed XLogP3-AA value of 4 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass of Methoxyphenone is 240.115 g/mol .
科学研究应用
Agriculture: Herbicide for Paddy Rice
Methoxyphenone was historically used as a pre-emergence herbicide to control weeds in various crops, particularly in paddy rice. It was effective against annual grasses and broad-leaved weeds. However, it is considered obsolete and may not be available in all countries .
Mode of Herbicidal Activity
Research has shown that Methoxyphenone operates by inhibiting the accumulation of chlorophyll and carotenoids in susceptible plant species under strong light, leading to chlorosis. This selective herbicidal action is due to differences in absorption, translocation, and metabolism between tolerant and susceptible plants .
Inhibition of Carotenoid Biosynthesis
Methoxyphenone’s mechanism of action includes the inhibition of carotenoid biosynthesis. This process is more sensitive in certain weed species like barnyard grass compared to rice, which accounts for its selectivity as a herbicide .
Environmental Impact
While specific environmental fate data are missing, the low alert for human health implications suggests that Methoxyphenone may have had a relatively low impact on human health and biodiversity. However, the absence of data should be noted with caution .
Obsolescence and Regulatory Status
Methoxyphenone is not approved under UK COPR regulatory status or EC Regulation 1107/2009. Its status as an obsolete herbicide reflects a shift towards more modern and possibly more environmentally friendly agricultural chemicals .
.Potential for Repurposing
Given its historical use and mode of action, there may be potential for repurposing Methoxyphenone in new agricultural formulations or as a model compound in the study of herbicide action and selectivity .
Educational Tool
Methoxyphenone can serve as an educational tool in academic settings, illustrating the evolution of herbicide chemistry and the importance of selectivity and environmental impact in agricultural science .
安全和危害
作用机制
Target of Action
Methoxyphenone, a diphenyl ketone herbicide, primarily targets the biosynthesis of carotenoids . Carotenoids are organic pigments that are found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms. They play a crucial role in photosynthesis and protect these organisms against the harmful effects of light and oxygen .
Mode of Action
Methoxyphenone acts by inhibiting the biosynthesis of carotenoids . This inhibition disrupts the normal functioning of photosynthesis, leading to the death of the plant
Biochemical Pathways
The primary biochemical pathway affected by methoxyphenone is the carotenoid biosynthesis pathway . By inhibiting this pathway, methoxyphenone disrupts the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage . The downstream effects of this inhibition include chlorosis (yellowing of the leaves) and eventually, plant death .
Pharmacokinetics
It is known that the compound’s effectiveness as a herbicide is influenced by its absorption and translocation within the plant . More research is needed to fully understand the ADME properties of methoxyphenone and their impact on its bioavailability.
Result of Action
The primary result of methoxyphenone’s action is the induction of chlorosis and the inhibition of growth in plants . This is due to the disruption of carotenoid biosynthesis, which leads to a deficiency of these pigments, impairing photosynthesis and making the plant more susceptible to damage from light and oxygen . Over time, this can lead to the death of the plant .
Action Environment
The efficacy and stability of methoxyphenone can be influenced by various environmental factors. For example, the compound’s herbicidal action is more effective under strong light conditions . This is because strong light enhances the photodestructive effects on chlorophyll that occur due to the absence of protective carotenoids . .
属性
IUPAC Name |
(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYBAJTDILQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194279 | |
| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyphenone | |
CAS RN |
41295-28-7 | |
| Record name | Methoxyphenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyphenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,3'-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FKO9511Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methoxyphenone disrupts carotenoid biosynthesis, essential pigments for protecting chlorophyll from photodestruction. [] This leads to chlorophyll degradation and the characteristic chlorosis (yellowing) observed in treated plants. [, ] Specifically, methoxyphenone inhibits the accumulation of chlorophyll and carotenoids under strong light conditions. [] While chlorophyll can still accumulate in low light, exposure to strong light leads to its destruction due to the lack of protective carotenoids. [] Structurally, treated plants exhibit disrupted chloroplast structures, further underscoring the impact on photosynthesis. []
A: Research suggests that differential absorption and translocation of methoxyphenone play a key role in its selective herbicidal action. [] This is particularly evident when the compound is applied to roots and seeds. [] Essentially, barnyardgrass (susceptible) exhibits higher uptake and translocation of methoxyphenone compared to rice (tolerant), leading to the observed selectivity. [] This difference in uptake and translocation contributes significantly to the selective index, a measure of the compound's selectivity towards different plant species. []
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection at 295 nm is a sensitive method for quantifying methoxyphenone residues in various crops. [] Prior to analysis, samples undergo extraction with acetone followed by a two-step cleanup procedure using silica gel and a combination of silver nitrate solution and alumina on a Florisil column. [] This method demonstrates good recovery rates (above 88%) and achieves a limit of detection as low as 0.005 ppm in crops like watermelon, tomato, carrot, and rice grains, while achieving 0.03 ppm in rice straw. []
A: Research suggests a correlation between the structure of benzophenone derivatives and their biological activity. [] The chlorosis-inducing and growth-inhibiting activities of 3-methyl-benzophenones, for instance, show a relationship with their hydrophobic constant (π) and Hammett’s σ values. [] This implies that altering the hydrophobicity and electronic properties of these compounds through structural modifications can impact their efficacy. Interestingly, among the tested benzophenone derivatives, methoxyphenone displays the highest selectivity for phytotoxic effects against barnyardgrass while sparing rice plants. [] This highlights the potential for tailoring the herbicidal activity and selectivity of benzophenone derivatives through strategic structural modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

